REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:10][S:11](O)(=[O:13])=[O:12].O=S(=O)=O.[Cl-].[Na+:20]>>[S:11]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:1]([O-:9])=[O:8])([OH:13])(=[O:12])=[O:10].[Na+:20] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
122.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
405 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a further 1 hour at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with stirrer
|
Type
|
TEMPERATURE
|
Details
|
internal thermometer and reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
are run in over 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to 80° C. to 85° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to 50° C.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
Subsequently it is cooled with an ice bath to <5° C.
|
Type
|
STIRRING
|
Details
|
stirred for a further 30 minutes at this temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with 256 g (=250 ml) of 5% strength sodium chloride solution
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C., in two portions
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
1 h |
Name
|
sodium 3-sulfobenzoate
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)C=1C=C(C(=O)[O-])C=CC1.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 204.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |